

UNC569 Inhibitory Profile and Selectivity

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Compound Focus: **unc569**

Cat. No.: S548424

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The table below summarizes the key biochemical data on **UNC569**'s activity against the TAM receptor family.

Target	IC ₅₀ (nM)	Ki (nM)	Potency Relative to Mer
Mer	2.9 [1] [2]	4.3 [1]	(Reference)
Axl	37 [1] [2]	-	~13x less potent
Tyro3	48 [1] [2]	-	~17x less potent

Key Characteristics:

- Mechanism:** Reversible and ATP-competitive inhibitor [1].
- Primary Research Applications:** Studied in the context of **acute lymphoblastic leukemia (ALL)** and **atypical teratoid/rhabdoid tumors (ATRT)** [1] [2]. In vitro and in vivo studies show it inhibits Mer phosphorylation and downstream pro-survival signaling pathways (PI3K/AKT and MAPK/ERK), leading to reduced cell proliferation/survival and increased apoptosis [1] [2].
- Key Limitation:** Its lack of high selectivity for Mer over Axl and Tyro3 limits its utility as a chemical probe to dissect the specific biological functions of Mer [3].

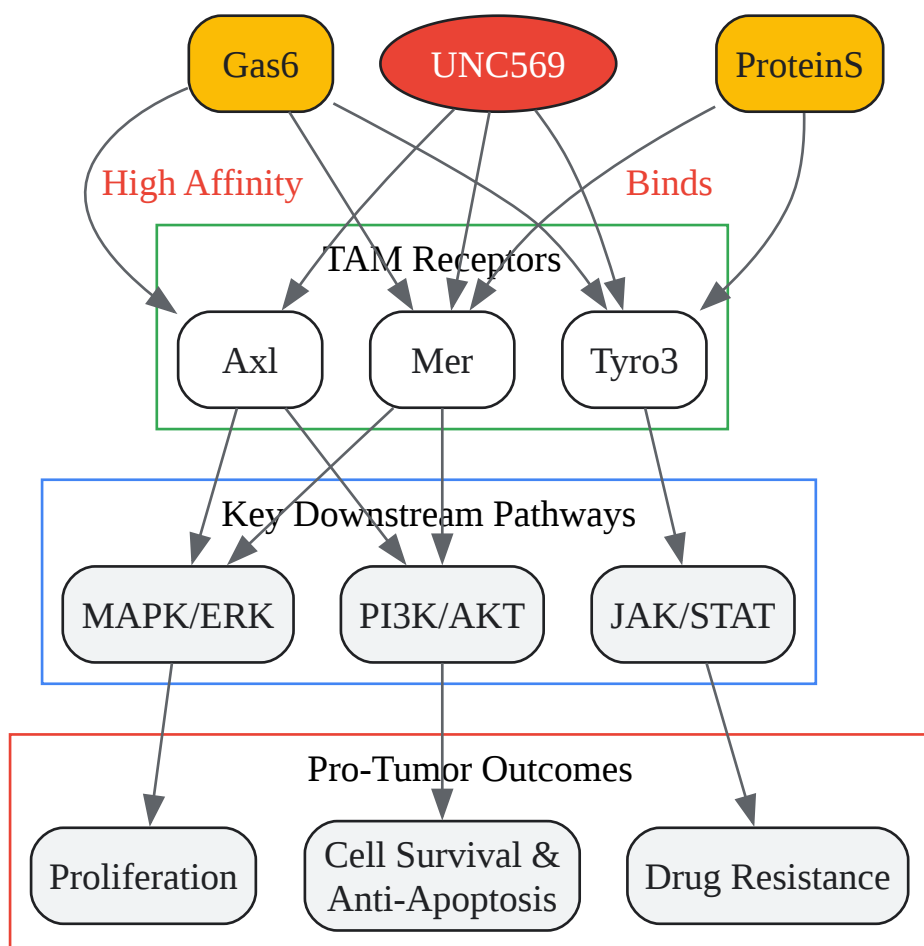
Experimental Protocols for Key Data

The quantitative data on **UNC569**'s activity and the cellular studies were generated using standard biochemical and cell biology techniques.

- **Kinase Activity Assay (for IC₅₀ values):** The half-maximal inhibitory concentration (IC₅₀) values for Mer, Axl, and Tyro3 were determined using a **microfluidic capillary electrophoresis (MCE) assay** [3]. This assay directly measures the compound's ability to inhibit the kinase activity of the purified receptor domains.
- **Cell-Based Target Engagement (for IC₅₀ values):** The inhibition of Mer phosphorylation in a cellular context was measured in human leukemia cell lines (e.g., 697 and Jurkat) [1] [2].
 - **Protocol:** Cells were treated with **UNC569** across a range of concentrations. Mer protein was then **immunoprecipitated** from cell lysates using a specific anti-Mer antibody. The level of phosphorylated Mer was quantified via **western blotting** using a phospho-specific antibody, and IC₅₀ values were calculated using non-linear regression analysis [2].
- **Downstream Signaling & Phenotypic Assays:**
 - **Western Blotting:** To demonstrate inhibition of downstream pathways (PI3K/AKT and MAPK/ERK), whole cell lysates from treated cells were analyzed by western blot with antibodies against phospho-Akt (Ser473) and phospho-p44/42 MAPK (Thr202/Tyr204) [2].
 - **Apoptosis Assays:** Induction of apoptosis was confirmed by western blot analysis for the appearance of cleaved forms of caspase-3 and PARP [1].
 - **In Vivo Efficacy:** Anti-leukemic efficacy was demonstrated in a transgenic zebrafish T-ALL model, where treatment with 4 μM **UNC569** for two weeks led to a significant reduction in tumor burden [2].

The TAM Receptor Family and Signaling Context

To understand the therapeutic implications of **UNC569**'s profile, it is helpful to view it in the context of the TAM receptor family.



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This diagram illustrates that by inhibiting all three TAM receptors, **UNC569** can simultaneously block multiple pro-tumor signaling pathways, which may be beneficial in certain cancer contexts but also complicates the attribution of observed effects to a single target.

Comparison with Other TAM Inhibitors

The search for more selective inhibitors has been a key focus of subsequent research.

- **Second-Generation Inhibitors:** To address the selectivity and pharmacokinetic limitations of early compounds like **UNC569**, researchers developed successors such as **UNC2025**, which retains high potency for Mer and Flt3 but offers much improved oral bioavailability [4].
- **Mer-Specific Inhibitors:** A separate chemical optimization effort led to the discovery of the **pyrimidine scaffold**, exemplified by **UNC2881**, which is significantly more selective for Mer over Axl

and Tyro3 (84-fold and 58-fold, respectively) [3].

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